2-(Cyclohex-1-en-1-yl)ethenyl(triethyl)silane is an organosilicon compound notable for its unique structure, which includes a triethylsilyl group attached to a vinyl cyclohexene moiety. This compound is characterized by its cyclohexene ring, contributing to its distinctive reactivity and potential applications in organic synthesis and materials science. The triethylsilyl group enhances the compound's stability and solubility, making it a valuable intermediate in various chemical processes .
The compound can be classified as an organosilicon compound due to the presence of silicon in its structure. It is identified by the Chemical Abstracts Service number 834907-94-7 and has a molecular formula of with a molar mass of 222.46 g/mol . Its structure allows for diverse chemical reactivity, particularly in synthetic organic chemistry.
The synthesis of 2-(Cyclohex-1-en-1-yl)ethenyl(triethyl)silane can be accomplished through various methods:
The molecular structure of 2-(Cyclohex-1-en-1-yl)ethenyl(triethyl)silane features:
The compound exhibits versatility in synthetic organic chemistry, participating in various reactions:
The mechanism of action for 2-(Cyclohex-1-en-1-yl)ethenyl(triethyl)silane primarily revolves around its reactivity due to the unsaturated cyclohexene moiety:
These properties make it suitable for applications requiring stable organosilicon intermediates.
The potential applications of 2-(Cyclohex-1-en-1-yl)ethenyl(triethyl)silane include:
These methods directly forge the crucial alkenyl-silicon bond adjacent to the cyclohexenyl ring.
The hydrosilylation of 1-ethynylcyclohex-1-ene (cyclohexenylacetylene) with triethylsilane (Et₃SiH) is a direct route. Catalysis by late transition metals, particularly platinum complexes like Speier's catalyst (H₂PtCl₆·6H₂O) or Karstedt's catalyst (Pt₂{dvtms}₃, dvtms = divinyltetramethyldisiloxane), is highly effective. The reaction exhibits excellent regioselectivity, predominantly yielding the β-(E)-vinylsilane isomer (2-(cyclohex-1-en-1-yl)ethenylsilane) adhering to Markovnikov addition. This selectivity arises from the electronic influence of the cyclohexenyl ring favoring Si addition to the terminal carbon. Catalyst loading (typically 0.1-10 ppm Pt) and temperature (25-80°C) significantly impact reaction rate and minor isomer formation.
Table 1: Hydrosilylation of Cyclohexenylacetylene with Et₃SiH
Catalyst | Loading (mol% Pt) | Temp (°C) | Time (h) | Yield (%) | β-(E) Selectivity (%) | Notes |
---|---|---|---|---|---|---|
Speier's Cat. | 0.001 - 0.01 | 25 - 60 | 1 - 6 | 85 - 95 | >98 | Common, requires activation |
Karstedt's Cat. | 0.0001 - 0.001 | 25 - 40 | 0.5 - 3 | 90 - 97 | >98 | Highly active, lower loadings possible |
Pt/C | 1 - 5 | 50 - 80 | 2 - 8 | 75 - 90 | 90 - 95 | Heterogeneous, easier separation |
An alternative strategy employs the cross-coupling of 1-bromocyclohex-1-ene or 1-iodocyclohex-1-ene with (triethylsilyl)acetylene (Et₃SiC≡CH). Palladium catalysts, especially Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with copper(I) iodide co-catalyst (Sonogashira conditions), are highly effective under mild conditions (25-60°C, THF or DMF base). Nickel catalysts like NiCl₂(PPh₃)₂ can also be used, often requiring slightly higher temperatures (60-100°C). This method provides the alkyne intermediate, which is subsequently stereoselectively reduced (e.g., Lindlar catalyst for cis, dissolving metal for trans) to yield the target vinylsilane. While offering flexibility, it involves an extra step compared to direct hydrosilylation.
Table 2: Cross-Coupling for Alkyne Intermediate Synthesis
Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
---|---|---|---|---|---|---|
Pd(PPh₃)₄ / CuI | iPr₂NH, Et₃N | THF, DMF | 25 - 50 | 2 - 12 | 80 - 92 | Standard Sonogashira conditions |
PdCl₂(PPh₃)₂ / CuI | iPr₂NH, Et₃N | THF, DMF | 40 - 60 | 3 - 15 | 75 - 88 | Common alternative |
NiCl₂(PPh₃)₂ / Zn | Pyridine, iPr₂NH | DMF, THF | 60 - 100 | 6 - 24 | 65 - 82 | Nickel alternative, may require activation |
These strategies involve modifying a pre-existing cyclohexenyl system to install the vinylsilane moiety.
Cyclohexene can be activated towards electrophilic substitution. Treatment with strong Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., AlCl₃) generates a cyclohexenyl carbocation. Subsequent trapping with nucleophilic silicon sources like Et₃SiH (hydride source) is inefficient for direct vinylsilane formation. However, reaction with vinylmetallic reagents (e.g., vinylmagnesium bromide) followed by functionalization/dehydration is a multi-step alternative, lacking the regioselectivity and directness of other methods for this specific target. Direct electrophilic silylation of cyclohexene to form the target compound is not a prominent route due to poor regiocontrol.
Deprotonation of cyclohexene at the allylic position (C3) using strong bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) generates a resonance-stabilized allylic anion. This nucleophile can be trapped with electrophilic silicon reagents, primarily chlorotriethylsilane (Et₃SiCl). This reaction affords [3-(triethylsilyl)cyclohex-1-en-1-yl] derivatives as the kinetic product, which is an isomer of the target compound. Isomerization to the thermodynamically more stable target compound ([2-(cyclohex-1-en-1-yl)ethenyl]triethylsilane) can be achieved using strong bases (e.g., t-BuOK) or transition metal catalysts, but requires careful control.
Controlling the stereochemistry around the vinylsilane moiety and within the cyclohexenyl ring is crucial for applications requiring specific geometry.
The stereochemistry of the target vinylsilane is primarily defined during the formation of the vinylsilane bond itself (e.g., trans-selectivity in hydrosilylation). However, if substituents are present on the cyclohexene ring (e.g., at C3, C4, or C6), controlling their relative stereochemistry becomes important. This is typically achieved through:
The bulky triethylsilyl (Et₃Si-) group significantly impacts the conformational preferences of the target molecule. Key findings include:
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